molecular formula C21H19N5O5S2 B3288485 3-methyl-6-(3-nitrophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852135-79-6

3-methyl-6-(3-nitrophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B3288485
CAS No.: 852135-79-6
M. Wt: 485.5 g/mol
InChI Key: ZCHKDXPGMQRICY-UHFFFAOYSA-N
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Description

This compound belongs to the imidazo[2,1-b][1,3]thiazole class, characterized by a bicyclic heteroaromatic core. Key structural features include:

  • 3-methyl substitution on the imidazo[2,1-b]thiazole ring.
  • 6-(3-nitrophenyl) group at position 6, introducing electron-withdrawing nitro functionality.

Properties

IUPAC Name

3-methyl-6-(3-nitrophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O5S2/c1-13-19(20(27)23-10-9-14-5-7-17(8-6-14)33(22,30)31)32-21-24-18(12-25(13)21)15-3-2-4-16(11-15)26(28)29/h2-8,11-12H,9-10H2,1H3,(H,23,27)(H2,22,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCHKDXPGMQRICY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-6-(3-nitrophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of thiourea with acetone to form the imidazo[2,1-b][1,3]thiazole core. This intermediate is then further functionalized through a series of reactions, including nitration, sulfonation, and amide formation, to introduce the desired substituents .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to improve yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-methyl-6-(3-nitrophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Substitution reactions may involve halogenating agents or nucleophiles such as amines or thiols .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine, while oxidation can introduce hydroxyl or carbonyl groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-methyl-6-(3-nitrophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating signal transduction pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituents (Position) Molecular Weight logP Key Functional Groups Biological Target/Activity Reference
Target Compound 3-methyl, 6-(3-nitrophenyl), N-[2-(4-sulfamoylphenyl)ethyl] Not provided ~3.5 (estimated) Nitrophenyl, sulfamoyl Potential enzyme inhibition -
N-(4-acetamidophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide (C540-0432) 3-methyl, 6-(3-nitrophenyl), N-(4-acetamidophenyl) 435.46 3.45 Acetamidophenyl Unspecified (structural analog)
N-(4-methoxyphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide (C540-0399) 3-methyl, 6-(3-nitrophenyl), N-(4-methoxyphenyl) 393.42 Not reported Methoxyphenyl Unspecified (structural analog)
SRT1720 3-(piperazin-1-ylmethyl), 6-phenyl, N-(quinoxaline-2-carboxamide) 532.02 Not reported Quinoxaline, piperazine SIRT1 agonist
3d () 6-(4-bromophenyl), hydrazinecarbothioamide Not provided Not reported Bromophenyl, thioamide Aldose reductase inhibitor (IC₅₀: 0.82 µM)

Key Observations:

  • Electron-Withdrawing Groups : The 3-nitrophenyl moiety (common in target and analogs) may stabilize the aromatic system and influence electronic interactions with biological targets .
  • Pharmacological Targets : While SRT1720 and SRT2183 target SIRT1 , analogs like 3d () inhibit aldose reductase, highlighting the scaffold’s versatility .

Physicochemical and ADME Properties

  • logP and Solubility : The target compound’s logP is estimated at ~3.5 (comparable to C540-0432’s 3.45), indicating moderate lipophilicity. The sulfamoyl group may improve aqueous solubility relative to methoxyphenyl analogs .
  • Hydrogen Bonding : Polar surface area (PSA) for C540-0432 is 89.18 Ų, suggesting moderate permeability. The target’s ethyl linker may reduce PSA, enhancing membrane penetration .

Biological Activity

3-Methyl-6-(3-nitrophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a nitro group and a sulfonamide moiety. This compound belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives and has garnered interest due to its potential biological activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C19H20N4O3S
  • Molecular Weight : 396.45 g/mol

The presence of the nitrophenyl and sulfamoyl groups is significant for its biological activity, potentially enhancing its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The compound may function through:

  • Enzyme Inhibition : By binding to the active or allosteric sites of enzymes, it may inhibit their activity, thereby blocking substrate access or altering enzyme conformation.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) .

Antiviral Properties

Research indicates that heterocyclic compounds like imidazoles and thiazoles possess antiviral properties. The compound's structure suggests potential efficacy against viral pathogens by disrupting viral replication processes .

Cytotoxicity and Anticancer Activity

Studies have also explored the cytotoxic effects of thiazole derivatives on cancer cell lines. For instance, compounds within this class have demonstrated varying degrees of anticancer activity against A549 (lung cancer) and Caco-2 (colon cancer) cell lines .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityNotable Features
3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazoleModerate antibacterialLacks sulfonamide group
3-Methyl-6-(3,5-difluorophenyl)imidazo[2,1-b][1,3]thiazoleAntiviral propertiesContains fluorine substituents
3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazoleLow cytotoxicitySimple phenyl group

The unique combination of nitro and sulfonamide groups in this compound distinguishes it from related compounds and may enhance its biological activity.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various thiazole derivatives against drug-resistant bacteria. The results indicated that compounds similar to this compound exhibited significant inhibition zones against MRSA and VRE .

Investigation into Cytotoxic Effects

In vitro studies conducted on A549 and Caco-2 cell lines demonstrated that certain derivatives showed promising cytotoxic effects. The IC50 values were significantly lower than those of standard chemotherapeutic agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-6-(3-nitrophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide
Reactant of Route 2
Reactant of Route 2
3-methyl-6-(3-nitrophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide

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